![molecular formula C15H15NO2 B14501738 Benzamide, N-[(4-methylphenyl)methoxy]- CAS No. 64583-56-8](/img/structure/B14501738.png)
Benzamide, N-[(4-methylphenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(4-methylphenyl)methoxy]- is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-methylphenyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(4-methylphenyl)methoxy]- typically involves the acylation of 4-methylphenylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[(4-methylphenyl)methoxy]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[(4-methylphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Hydroxybenzamide, N-[(4-methylphenyl)methoxy]-
Reduction: Benzylamine, N-[(4-methylphenyl)methoxy]-
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzamide, N-[(4-methylphenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzamide, N-[(4-methylphenyl)methoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-(4-methylphenyl)-: Similar structure but lacks the methoxy group.
4-Methoxy-N-(4-methylbenzyl)benzamide: Similar structure but with a different substitution pattern on the aromatic ring.
N-Methoxy-N-methylbenzamide: Contains a methoxy group but differs in the substitution on the nitrogen atom.
Uniqueness
Benzamide, N-[(4-methylphenyl)methoxy]- is unique due to the presence of both a 4-methylphenyl group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
64583-56-8 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C15H15NO2/c1-12-7-9-13(10-8-12)11-18-16-15(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
AQSPHXTXBCUXRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2 |
Solubilité |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)


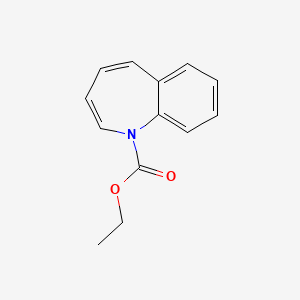
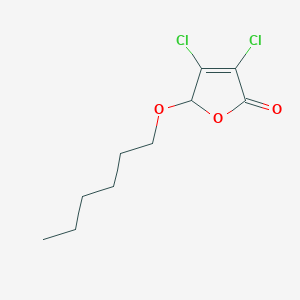
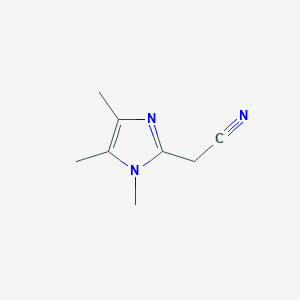



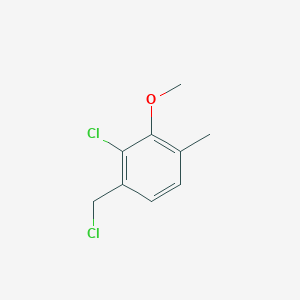
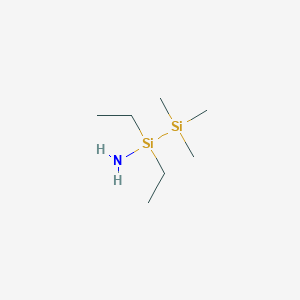
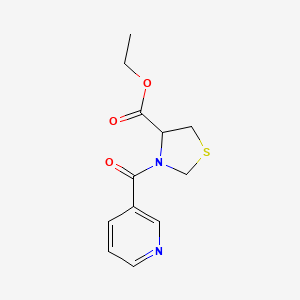
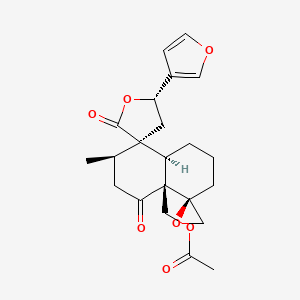
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
